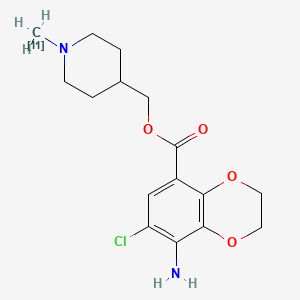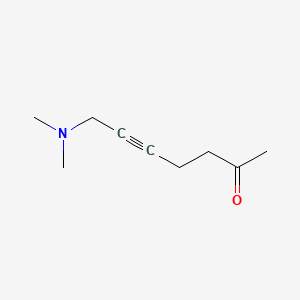![molecular formula C19H24N2O3 B10838932 [4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an adamantane moiety, which is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid typically involves the reaction of adamantanecarboxylic acid with suitable reagents to introduce the ureido and phenyl-acetic acid functionalities. One common method involves the reaction of adamantanecarboxylic acid with isocyanates to form the ureido group, followed by further reactions to introduce the phenyl-acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-(1-adamantylcarbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C19H24N2O3/c22-17(23)8-12-1-3-16(4-2-12)20-18(24)21-19-9-13-5-14(10-19)7-15(6-13)11-19/h1-4,13-15H,5-11H2,(H,22,23)(H2,20,21,24) |
InChI Key |
QDEKKGRIPYLLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[14C]methylamine](/img/structure/B10838866.png)
![[1-Benzyl-1H-quinolin-(4E)-ylidene]-hexyl-amine](/img/structure/B10838870.png)
![9,20,25-Trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838876.png)
![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)
![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)

![[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol](/img/structure/B10838897.png)
![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[6,3''']Biflavone](/img/structure/B10838928.png)
![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)
![[Cyclopentyl-(2-nitro-benzoyl)-amino]-acetic acid](/img/structure/B10838937.png)
